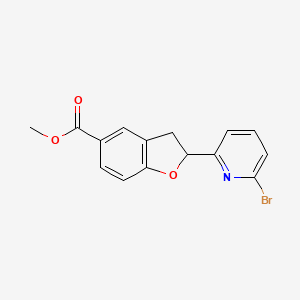

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate

Description

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound featuring a fused dihydrobenzofuran core substituted with a 6-bromopyridinyl group at the 2-position and a methyl ester at the 5-position. The bromine atom on the pyridine ring introduces electronic effects (e.g., electron-withdrawing character) that influence reactivity and intermolecular interactions, while the ester group enhances solubility in polar solvents. This compound’s structural complexity makes it a candidate for applications in medicinal chemistry and materials science, particularly in contexts requiring halogen bonding or directed molecular assembly .

Properties

CAS No. |

851777-28-1 |

|---|---|

Molecular Formula |

C15H12BrNO3 |

Molecular Weight |

334.16 g/mol |

IUPAC Name |

methyl 2-(6-bromopyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C15H12BrNO3/c1-19-15(18)9-5-6-12-10(7-9)8-13(20-12)11-3-2-4-14(16)17-11/h2-7,13H,8H2,1H3 |

InChI Key |

RCSHYRRMKKSKJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(C2)C3=NC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process:

-

Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

-

Formation of Dihydrobenzofuran Core: : The brominated pyridine is then reacted with a suitable phenol derivative to form the dihydrobenzofuran core. This step often involves a cyclization reaction facilitated by a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF).

-

Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the bromine atom or the ester group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles. This can be achieved using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

Substitution: NaOCH₃ in methanol, KSR in DMF.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate has been studied for its potential therapeutic effects. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the bromopyridine ring can enhance selectivity and potency against specific cancer types, such as breast and lung cancer .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, which are crucial in creating pharmaceuticals and agrochemicals.

Synthesis Example

A notable synthetic route involves the coupling of brominated pyridine with dihydrobenzofuran derivatives, followed by esterification to yield methyl esters. This method has been optimized to improve yields and reduce reaction times .

Biological Studies

The compound's interaction with biological systems has been a focus of research, particularly in understanding its mechanism of action at the molecular level.

Pharmacological Research

Pharmacological studies have explored the compound's potential as a lead candidate in drug discovery programs targeting various diseases.

Inhibitory Activity

Recent research has highlighted its role as an inhibitor of key receptors involved in inflammatory responses, suggesting applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group could play crucial roles in binding interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following analogs, identified via similarity analysis, share the dihydrobenzofuran backbone but differ in substituents (Table 1):

Table 1: Structural Analogs and Similarity Metrics

| CAS No. | Compound Name | Similarity Score |

|---|---|---|

| 83751-12-6 | Ethyl 2,3-dihydrobenzofuran-5-carboxylate | 0.91 |

| 68641-16-7 | Methyl 2-(4-(benzyloxy)phenyl)acetate | 0.92 |

| 40525-65-3 | Methyl 2-(2-(benzyloxy)phenyl)acetate | 0.94 |

| 14062-18-1 | Ethyl 2-(4-methoxyphenyl)acetate | 0.90 |

| – | Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate | – |

Data sourced from structural databases and similarity algorithms .

Substituent Effects on Physicochemical Properties

- Bromopyridinyl vs. This difference may influence crystal packing and biological target interactions .

- Ester Position and Alkyl Chain : Ethyl 2,3-dihydrobenzofuran-5-carboxylate (CAS 83751-12-6) shares the ester group but lacks the bromopyridinyl moiety. The ethyl chain may increase lipophilicity compared to the methyl ester in the target compound, affecting solubility .

- Hydroxy and Methyl Substituents: The compound Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate () features hydroxyl and methyl groups, which introduce hydrogen-bonding capabilities and steric hindrance.

Implications for Molecular Interactions

- Hydrogen Bonding : Analogs with hydroxyl or methoxy groups (e.g., CAS 14062-18-1) participate in hydrogen-bonding networks, as described in graph set analysis of crystal structures . In contrast, the bromine atom in the target compound may prioritize halogen bonding or π-stacking interactions.

- Crystallographic Behavior : Software like SHELXL and ORTEP-III (used for small-molecule refinement and visualization) highlight differences in displacement parameters and molecular geometry between the target compound and its analogs .

Biological Activity

Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate (CAS No. 851777-28-1) is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C15H12BrNO3

- Molecular Weight : 334.16 g/mol

- IUPAC Name : this compound

The structure integrates a dihydrobenzofuran moiety with a brominated pyridine, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several signaling pathways relevant to cancer and inflammatory diseases.

Potential Therapeutic Applications

- Anticancer Activity : Similar compounds have shown promise as inhibitors of bromodomain and extraterminal domain (BET) proteins, which are implicated in cancer progression. The specific anticancer effects of this compound require further investigation but suggest potential therapeutic applications against various cancer types.

- Antimicrobial Properties : There is a growing interest in the antimicrobial potential of benzofuran derivatives. Compounds with similar structures have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties.

- Mechanisms of Action : The compound likely interacts with specific molecular targets, modulating their activity through binding affinities that can be quantitatively assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with related compounds is useful:

| Compound Name | Key Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Brominated pyridine fused with dihydrobenzofuran | Potential BET inhibitor | Unique bromine positioning |

| Dihydrobenzofuran Derivatives | Various substitutions on benzofuran | Cannabinoid receptor activity | Focus on CB receptor selectivity |

| Brominated Phenyl Compounds | Simple phenolic structures | Varies widely | Less complex than dihydrobenzofurans |

This table highlights how this compound stands out due to its specific structural attributes and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives related to this compound. For instance:

- Synthesis and Evaluation : A study synthesized several derivatives of dihydrobenzofuran and evaluated their anticancer activities against different cell lines. Notably, some compounds exhibited significant growth inhibition in leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. For example, certain substitutions have led to improved inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .

Q & A

Q. What synthetic routes are commonly employed to synthesize Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate?

The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. For example, brominated dihydrobenzofuran intermediates can be coupled with 6-bromopyridin-2-yl boronic acids using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) in solvents like 1,4-dioxane or THF under reflux . Alternatively, cascade [3,3]-sigmatropic rearrangements and aromatization strategies are employed to construct the dihydrobenzofuran core, followed by bromopyridinyl functionalization . Key steps include:

- Halogenation of the dihydrobenzofuran scaffold using bromine in CH₂Cl₂ .

- Coupling optimization : Catalyst loading (1–5 mol%), ligand selection (e.g., XPhos), and reaction temperature (80–100°C) significantly impact yields.

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- X-ray crystallography : Refinement via SHELXL (for small-molecule structures) provides precise bond lengths/angles and validates stereochemistry .

- NMR spectroscopy : H and C NMR identify key signals (e.g., methyl ester at δ ~3.8 ppm, dihydrobenzofuran protons at δ 4.6–5.0 ppm) .

- LCMS/HPLC : Monitors reaction progress and purity (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in cross-coupling steps, be addressed?

- Catalyst screening : Pd₂(dba)₃ or PdCl₂(PPh₃)₂ may improve efficiency compared to Pd(OAc)₂ in sterically hindered systems .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via silica chromatography .

- Protecting groups : Temporary protection of reactive hydroxyl or amine groups (e.g., benzyl or tert-butyl) prevents side reactions during coupling .

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and stability?

Graph set analysis (e.g., Etter’s rules) reveals that intermolecular hydrogen bonds (e.g., C=O⋯H–O) form R₂²(8) motifs , stabilizing crystal packing. Computational tools like Mercury (CCDC) or CrystalExplorer model these interactions, aiding in polymorph prediction . For example, the methyl ester group participates in weak C–H⋯O interactions, contributing to dense packing and reduced hygroscopicity .

Q. What strategies are used to evaluate the compound’s bioactivity and structure-activity relationships (SAR)?

- In vitro assays : Antioxidant activity is assessed via DPPH/ABTS radical scavenging (IC₅₀ values reported for related dihydrobenzofurans) .

- Enzyme inhibition : For bromodomain (BD2) inhibitors, SPR or fluorescence polarization assays measure binding affinity (Kd values <1 µM achieved via substituent optimization at the 3-position) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with target proteins, guiding substituent modifications .

Q. How can reactive intermediates (e.g., brominated derivatives) be stabilized during synthesis?

- Low-temperature quenching : Reactions involving Br₂ are halted with aqueous Na₂S₂O₃ to prevent over-bromination .

- In-situ generation : Labile intermediates like vinyl boronic esters are prepared immediately before use to avoid decomposition .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 h to 2 h), minimizing side-product formation in Pd-catalyzed steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.